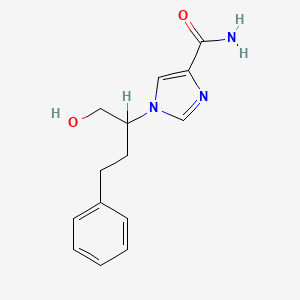
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Overview
Description
Preparation Methods
The synthesis of FR221647 involves the structure-based de novo design of non-nucleoside adenosine deaminase inhibitors. One of the synthetic routes includes the preparation of 1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide. The reaction conditions and industrial production methods are not explicitly detailed in the available literature, but the compound is known to be synthesized through rational structure-based design.
Chemical Reactions Analysis
FR221647 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific reagents and conditions are not detailed.
Reduction: Reduction reactions may also be possible, but specific details are not provided.
Substitution: Substitution reactions involving the imidazole ring and carboxamide group are likely.
Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
FR221647 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of adenosine deaminase.
Biology: The compound is used to investigate the role of adenosine deaminase in various biological processes.
Mechanism of Action
FR221647 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine. The inhibition mechanism involves the binding of FR221647 to the active site of adenosine deaminase, preventing the enzyme from catalyzing its reaction . The molecular targets and pathways involved include the adenosine deaminase enzyme and the purine metabolism pathway .
Comparison with Similar Compounds
FR221647 is compared with other similar compounds, such as:
HDPR: A closed-form inhibitor of adenosine deaminase that maintains the enzyme in a closed conformation.
FR221647 is unique due to its specific binding properties and stability as an open-form inhibitor of adenosine deaminase .
Properties
CAS No. |
256461-28-6 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c15-14(19)13-8-17(10-16-13)12(9-18)7-6-11-4-2-1-3-5-11/h1-5,8,10,12,18H,6-7,9H2,(H2,15,19)/t12-/m1/s1 |
InChI Key |
ZUYUIKKHHBEVHL-GFCCVEGCSA-N |
SMILES |
C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CO)N2C=C(N=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-221647; FR 221647; FR221647. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















